molecular formula C6H8N2O B016445 3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 201008-71-1

3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B016445
CAS No.: 201008-71-1
M. Wt: 124.14 g/mol
InChI Key: FQBOXJRHEZGATR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C6H8N2O. It is a pyrazole derivative, characterized by the presence of two methyl groups at positions 3 and 5, and an aldehyde group at position 4 on the pyrazole ring. This compound is of interest due to its versatile applications in organic synthesis and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,5-dimethylpyrazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, where 3,5-dimethylpyrazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation reactions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. It can undergo various reactions such as:

  • Claisen-Schmidt condensation : This reaction enables the formation of diverse pyrazole hybrids with potential biological activities.
  • Electrophilic substitution : The pyrazole ring can participate in substitution reactions to introduce different functional groups .

Pharmaceutical Development

Research indicates that this compound may act as a pharmacophore in drug discovery. Its potential anti-inflammatory and antimicrobial properties are under investigation. The aldehyde group facilitates interactions with biological macromolecules, potentially inhibiting specific enzymes or receptors .

Case Study: Antimicrobial Activity
A study explored the antimicrobial effects of derivatives of this compound against various bacterial strains. The results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .

Agrochemical Applications

The compound is also relevant in the agrochemical sector for synthesizing pesticides and herbicides. Its ability to form stable complexes with metal ions enhances its efficacy in agricultural applications.

Chemical Reactions and Mechanisms

The chemical reactivity of this compound includes:

  • Oxidation : The aldehyde can be oxidized to a carboxylic acid using agents like potassium permanganate.
  • Reduction : It can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

These transformations allow for further modification of the compound, expanding its utility in various synthetic pathways.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde is not fully elucidated. its biological activity is thought to involve interactions with specific molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the aldehyde group at position 4 allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Biological Activity

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N2O\text{C}_6\text{H}_8\text{N}_2\text{O}. The compound features a pyrazole ring with two methyl groups at positions 3 and 5, and a formyl group at position 4. This unique structure contributes to its reactivity and biological activity.

Biological Activities

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit a wide range of biological activities:

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds related to this structure have demonstrated up to 85% inhibition of IL-6 at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .
  • Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against triple-negative breast cancer (TNBC) cells with IC50 values indicating significant potency .
  • Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties. Research indicates that certain derivatives can effectively inhibit the growth of pathogenic bacteria such as E. coli and S. aureus .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The formyl group allows for interactions with biological targets, potentially inhibiting enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors in the body, leading to altered signaling pathways that affect cell growth and inflammation.
  • Formation of Schiff Bases : The aldehyde functionality can react with amines to form Schiff bases, which may exhibit enhanced biological activity compared to the parent compound.

Study on Anti-inflammatory Effects

A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. One derivative showed an impressive inhibition rate against TNF-α production in murine models, highlighting the potential of these compounds as therapeutic agents for inflammatory diseases .

Cytotoxicity Against Cancer Cells

In a study focusing on TNBC cells (MDA-MB-231), several pyrazole hybrids were synthesized based on the structure of this compound. The most potent compounds exhibited IC50 values as low as 24.25 μM, indicating strong cytotoxicity and potential for further development into anticancer therapies .

Comparative Analysis with Related Compounds

Compound NameStructure HighlightsBiological Activity
This compound Pyrazole ring with formyl groupAnti-inflammatory, anticancer
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Benzyl substitution enhances solubilityIncreased bioactivity in certain assays
5-Chloro-1H-pyrazole derivatives Chlorine substitution affects reactivityNotable antimicrobial properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is often synthesized via the Vilsmeier-Haack reaction using bis(3,5-dimethyl-1H-pyrazol-1-yl)methane as a precursor. Key optimization parameters include temperature (typically 80–100°C), solvent selection (e.g., POCl₃/DMF), and reaction time (12–24 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield and purity .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • XRD : Single-crystal X-ray diffraction (SC-XRD) confirms molecular geometry and intermolecular interactions (e.g., C–H···O, C–H···π). Monoclinic symmetry (space group P2₁/c) with unit cell parameters (e.g., a = 6.6264 Å, b = 6.7497 Å) is typical .
  • FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N pyrazole ring) validate functional groups .
  • NMR : ¹H NMR signals at δ 9.8–10.2 ppm (aldehyde proton) and δ 2.2–2.5 ppm (methyl groups) are diagnostic .

Q. What safety protocols are critical when handling this compound?

Use PPE (gloves, goggles, lab coat) due to irritant properties (Risk Phrase R36/37/38). Work in a fume hood to avoid inhalation. Waste disposal must follow hazardous chemical protocols, with neutralization before disposal .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., thermal motion, disorder) be resolved during structure refinement?

Use SHELXL for refinement, applying constraints (e.g., ISOR, DELU) to model anisotropic displacement parameters. Validate with PLATON’s ADDSYM to check for missed symmetry. For disorder, split models with PART instructions and refine occupancy ratios .

Q. What strategies mitigate competing side reactions during the Vilsmeier-Haack synthesis of pyrazole-carboxaldehydes?

  • Control electrophilicity by adjusting POCl₃ stoichiometry (1.2–1.5 equivalents).
  • Use low-temperature initiation (0–5°C) to suppress over-formylation.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to terminate at optimal conversion .

Q. How can computational methods predict the biological activity of pyrazole-carboxaldehyde derivatives?

Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, COX-2). Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Correlate with in vitro assays (e.g., IC₅₀ for enzyme inhibition) .

Q. What crystallographic software tools are recommended for visualizing and analyzing hydrogen-bonding networks?

  • Mercury : Generates interaction maps and quantifies bond distances/angles.
  • ORTEP-3 : Visualizes thermal ellipsoids and anisotropic displacement parameters (ADPs) for high-resolution structures .

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-6(3-9)5(2)8-7-4/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBOXJRHEZGATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393575
Record name 3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201008-71-1
Record name 3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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